4-(Diphenylphosphino)benzoic acid

Catalog No.
S709441
CAS No.
2129-31-9
M.F
C19H15O2P
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylphosphino)benzoic acid

CAS Number

2129-31-9

Product Name

4-(Diphenylphosphino)benzoic acid

IUPAC Name

4-diphenylphosphanylbenzoic acid

Molecular Formula

C19H15O2P

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI Key

GXMHDTPYKRTARV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

The exact mass of the compound 4-(Diphenylphosphino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Diphenylphosphino)benzoic acid (CAS 2129-31-9) is a bifunctional organophosphorus ligand featuring a soft Lewis basic diphenylphosphine core and a reactive carboxylic acid moiety in the para position [2]. In industrial and advanced laboratory procurement, this compound is primarily sourced as an anchoring ligand for supported transition metal catalysts, a precursor for water-soluble catalytic complexes, and a selective reductant in pharmaceutical synthesis [1]. Its dual functionality allows it to coordinate with metals (e.g., Pd, Pt, Ru) via the phosphorus atom while utilizing the carboxylate group for covalent attachment to metal oxide surfaces or polymeric supports, bridging the gap between homogeneous catalyst reactivity and heterogeneous catalyst recoverability[1].

Research Fit

1

Phosphine ligand for Pd-catalyzed cross-coupling

Suzuki–Miyaura, Buchwald–Hartwig, Heck, Sonogashira, Negishi couplings

2

Carboxylic acid anchor for surface immobilization

Covalent attachment to oxide/metal surfaces via carboxylate

3

Aqueous workup compatibility

Simplifies purification by basic extraction

Attempting to substitute 4-(Diphenylphosphino)benzoic acid with standard triphenylphosphine (TPP) fundamentally compromises process design, as TPP lacks the carboxylic acid handle required to covalently anchor metal complexes to hydroxylated surfaces without complex, low-yield linker chemistry [1]. Furthermore, while sulfonated analogs like TPPTS offer permanent aqueous solubility, 4-(Diphenylphosphino)benzoic acid provides pH-switchable solubility, allowing for catalyst recovery via simple acid-base phase separation. The para-substitution of the carboxyl group also minimizes steric hindrance at the phosphine center compared to the ortho-isomer, ensuring predictable, unhindered coordination kinetics identical to TPP but with the added structural utility of the carboxylate tail [1].

Substitution Risk

Triphenylphosphine

Lacks the carboxylic acid handle, preventing surface anchoring and aqueous extraction protocols. May not support immobilization or chromatography-free workup.

2-(Diphenylphosphino)benzoic acid (ortho-isomer)

Intramolecular hydrogen bonding alters nucleophilicity and photophysical behavior. Complexes may not be emissive, and kinetics differ significantly due to anchimeric assistance.

Bifunctional Anchoring for High-Turnover Supported Palladium Catalysts

When utilized as an anchoring ligand to stabilize palladium nanoparticles on organostannoxane supports, 4-(Diphenylphosphino)benzoic acid enables the creation of recoverable heterogeneous catalysts. In benchmark Suzuki-coupling reactions, the 4-DPPBA-stabilized Pd nanocomposite achieved a Turnover Number (TON) of up to 65,000 [1]. In direct contrast, the standard homogeneous comparator, tetrakis(triphenylphosphine)palladium, exhibits lower practical turnover over multiple cycles because it cannot be recovered from the reaction mixture, leading to rapid metal loss [1].

Evidence DimensionCatalytic Turnover Number (TON) and recoverability
Target Compound DataTON up to 65,000 with stable heterogeneous nanoparticle anchoring
Comparator Or Baseline[Pd(PPh3)4] (homogeneous, non-recoverable)
Quantified DifferenceOrders of magnitude higher practical turnover over multiple cycles due to prevention of catalyst leaching
ConditionsSuzuki cross-coupling reaction, Pd nanoparticles stabilized by 4-DPPBA on [n-BuSn(O)OH]n support

Procuring this ligand allows manufacturers to transition from single-use homogeneous palladium catalysts to recoverable heterogeneous systems, reducing noble metal consumption.

Kinetic Control
Head-to-head
4-DPPBA: baseline rate; 2-DPPBA ~5× faster due to anchimeric assistance
Predictable nucleophilicity without intramolecular rate acceleration
Addition to acrylic acid/acrylonitrile; 25–50 °C

pH-Triggered Phase Transfer for Aqueous Biphasic Catalysis

4-(Diphenylphosphino)benzoic acid exhibits a highly differentiated solubility profile compared to standard unfunctionalized phosphines. While essentially insoluble in neutral water (3.7 x 10^-3 g/L at 25 °C), it becomes highly soluble in alkaline aqueous media upon deprotonation of the carboxylic acid, while retaining high solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Triphenylphosphine (TPP) remains strictly hydrophobic across all pH ranges. This switchable amphiphilic behavior allows 4-DPPBA-coordinated catalysts to operate in aqueous biphasic systems and be recovered by simply adjusting the pH to precipitate the complex.

Evidence DimensionAqueous solubility response to pH
Target Compound DataInsoluble at neutral pH; highly soluble in basic aqueous media
Comparator Or BaselineTriphenylphosphine (TPP) (permanently hydrophobic)
Quantified DifferenceComplete phase-transfer capability vs. zero aqueous solubility modulation
ConditionsStandard temperature (25 °C), aqueous/organic biphasic solvent systems

Enables the design of biphasic catalytic processes where the metal-ligand complex can be recovered via simple pH adjustment rather than energy-intensive distillation.

Luminescence
Head-to-head
Ag(I)-para complex: emissive at 298 K; Ag(I)-ortho complex: non-emissive
Para-substitution enables room-temperature photoluminescence
Solution and solid state; coordination geometry dependent

Selective Disulfide Reduction in Bioconjugation Workflows

In the synthesis of Antibody-Drug Conjugates (ADCs), 4-(Diphenylphosphino)benzoic acid is utilized as a selective phosphine reductant. High-throughput screening demonstrates that 4-DPPBA can selectively cleave the disulfide bonds of capped, engineered cysteines at controlled molar equivalents (e.g., 2 molar equivalents per engineered cysteine) without globally denaturing the native structural disulfides of the monoclonal antibody [1]. Standard aggressive reductants like Dithiothreitol (DTT) or unfunctionalized phosphines cause over-reduction and the formation of undesired side products detectable by Ion Exchange Chromatography [1].

Evidence DimensionReduction selectivity for engineered vs. native disulfides
Target Compound DataSelective cleavage at ~2 molar equivalents with preserved mAb integrity
Comparator Or BaselineDTT or standard non-selective aliphatic phosphines (causes over-reduction)
Quantified DifferenceHigh selectivity for target cysteines vs. global structural reduction
ConditionsAqueous buffer, controlled phosphine loading, monitored via IEX

Essential for biopharmaceutical procurement, providing a precise chemical tool to generate homogeneous ADCs without compromising antibody stability.

Mitsunobu Purification
Source review
Chromatography-free isolation via basic extraction after stereospecific inversion
Simplified workup compared to conventional triphenylphosphine conditions
Reported with di-2-methoxyethyl azodicarboxylate; purity to verify

Covalent Surface Anchoring and Oxygen Atom Transfer Kinetics

The para-carboxylic acid group of 4-DPPBA allows it to act as an effective Oxygen Atom Transfer (OAT) probe on metal oxide surfaces, such as NiFe oxyhydroxides. By covalently interacting with surface intermediates, 4-DPPBA efficiently inhibits Oxygen Evolution Reaction (OER) kinetics, shifting the Tafel slope to higher values to isolate a resting Fe=O intermediate [1]. Non-carboxylated phosphines cannot effectively anchor to or probe these specific interfacial sites in alkaline conditions due to phase incompatibility and lack of an anchoring moiety [1].

Evidence DimensionSurface intermediate scavenging and Tafel slope modulation
Target Compound DataEfficient OER inhibition and surface binding
Comparator Or BaselineNon-OAT reactive or non-anchoring probes
Quantified DifferenceMeasurable increase in Tafel slope and kinetic isotope effect values
ConditionsAlkaline electrochemical OER conditions on NiFe oxyhydroxide scaffolds

Validates the compound as a bifunctional reagent for materials scientists engineering or characterizing advanced electrocatalytic interfaces.

Surface Anchoring
Head-to-head
4-DPPBA forms Au–P monolayer with carboxylate bridging to dinickel complex
Oriented monolayer deposition; triphenylphosphine lacks anchoring functionality
Gold substrate; confirmed by AFM, XPS, ellipsometry

Heterogeneous Palladium Catalyst Manufacturing

Ideal for synthesizing organostannoxane- or silica-supported Pd nanoparticles for industrial Suzuki cross-coupling reactions, where high turnover and catalyst recovery are mandatory [1].

Antibody-Drug Conjugate (ADC) Synthesis

A highly effective choice for selectively reducing engineered cysteines on monoclonal antibodies, providing a precise bioconjugation handle without disrupting the native disulfide architecture of the protein [2].

Aqueous Biphasic Catalysis

Recommended for green chemistry workflows requiring pH-switchable phase transfer, allowing transition metal catalysts to be recovered from organic products via simple aqueous extraction under basic conditions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Magnetite-supported Pd cross-coupling
Carboxylate anchoring group
Catalyst recovery and reusability
Room-temperature emissive Ag(I) materials
Para-substituted phosphine geometry
Luminescence emission at ambient conditions
Stereospecific inversion with simplified workup
Bifunctional reductant/nucleophile
Extraction-based purification efficiency
Oriented magnetic monolayers on gold
Ambidentate carboxylate/phosphine
Monolayer integrity and magnetic property retention

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Diphenylphosphino)benzoic acid

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